3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
説明
BenchChem offers high-quality 3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-(3-fluorophenyl)-8-(2-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S/c20-14-5-3-4-13(12-14)17-18(25)23-19(22-17)8-10-24(11-9-19)28(26,27)16-7-2-1-6-15(16)21/h1-7,12H,8-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGVCGJDAGOUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. Its molecular formula is C19H17F2N3O3S, with a molecular weight of 405.42 g/mol. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a spirocyclic structure that incorporates a triazole moiety and fluorophenyl groups. This unique configuration may contribute to its distinct biological activities compared to other compounds in the same class.
| Property | Value |
|---|---|
| Molecular Formula | C19H17F2N3O3S |
| Molecular Weight | 405.42 g/mol |
| Purity | Typically >95% |
Pharmacological Properties
Research into the biological activities of 3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has revealed several promising areas:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial and antifungal properties. Its effectiveness has been compared to commercial antibiotics, suggesting it may serve as a potential alternative in treating infections .
- Antipsychotic Potential : Related compounds in the triazaspiro series have demonstrated antipsychotic effects in various animal models. For instance, studies on similar structures have shown efficacy in reducing symptoms associated with psychotic disorders while minimizing neurological side effects .
- Insecticidal Activity : The compound has also been screened for insecticidal properties against specific pests, showing promising results that warrant further investigation into its application in agricultural settings.
While detailed mechanisms for this specific compound remain under investigation, related compounds have been shown to interact with neurotransmitter systems and microbial targets. The presence of the sulfonyl group may enhance binding affinity to biological targets, facilitating its pharmacological effects.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Antimicrobial Study : A study comparing the antimicrobial efficacy of various triazole derivatives found that compounds similar to 3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibited significant antibacterial activity against Gram-positive bacteria .
- Behavioral Pharmacology : Research on related triazaspiro compounds indicated that modifications to the phenyl moieties significantly influenced their antipsychotic profiles, suggesting that structural variations can lead to diverse pharmacological outcomes .
- Insecticidal Activity : Insect bioassays demonstrated that certain derivatives displayed higher toxicity levels compared to established insecticides, indicating potential for development as new pest control agents.
Q & A
Q. What are the key steps in synthesizing 3-(3-fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
Spirocyclization : Formation of the triazaspiro core via cyclization under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Sulfonylation : Introduction of the 2-fluorophenylsulfonyl group using sulfonyl chloride derivatives in dichloromethane with a tertiary amine catalyst (e.g., triethylamine) .
Fluorophenyl Substitution : Coupling the 3-fluorophenyl moiety via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃, dioxane/water) .
Optimization : Microwave-assisted synthesis (e.g., 150°C, 30 min) can improve yield (up to 75%) and reduce byproducts compared to conventional heating .
Q. How is the molecular structure of this compound characterized, and which spectroscopic methods are critical?
Key characterization methods:
- NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and spirocyclic integrity. Fluorine chemical shifts (δ ~110–120 ppm) distinguish ortho/meta fluorophenyl groups .
- IR : Sulfonyl S=O stretches (1350–1150 cm⁻¹) and carbonyl C=O (1680–1700 cm⁻¹) .
- X-ray Crystallography : Resolves spirocyclic conformation and dihedral angles (e.g., 85–90° between phenyl rings) .
Q. What preliminary biological assays are recommended to screen its activity?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence polarization or ADP-Glo™ assays .
- Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., BSA for plasma protein binding) .
Advanced Research Questions
Q. How can synthetic routes be modified to enhance enantiomeric purity for chiral derivatives?
- Chiral Catalysts : Use (R)-BINAP-Pd complexes in asymmetric Suzuki coupling to control stereochemistry at the spirocyclic center .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to separate enantiomers with >99% ee .
- Crystallization-Induced Diastereomerism : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with fluorophenyl groups) .
- QSAR Modeling : Use Gaussian09 for DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., sulfonyl group electron-withdrawing effects) with bioactivity .
- MD Simulations : GROMACS to assess stability of protein-ligand complexes over 100 ns trajectories .
Q. How can contradictory data in biological activity be resolved (e.g., varying IC₅₀ across studies)?
- Meta-Analysis : Pool data from multiple assays (e.g., kinase panels) using hierarchical clustering to identify outlier conditions .
- Solubility Adjustments : Use DMSO concentration <0.1% to avoid false negatives in cell-based assays .
- Proteomic Profiling : LC-MS/MS to verify target engagement and off-target effects (e.g., unintended kinase inhibition) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
